molecular formula C17H17ClN2O2S B2731798 N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-5-chlorothiophene-2-carboxamide CAS No. 2034562-39-3

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-5-chlorothiophene-2-carboxamide

Cat. No. B2731798
CAS RN: 2034562-39-3
M. Wt: 348.85
InChI Key: AXTHIEGIXVERBB-UHFFFAOYSA-N
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Description

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-5-chlorothiophene-2-carboxamide, also known as BFTC, is a synthetic compound that has been extensively studied for its potential use in scientific research. BFTC belongs to the class of compounds known as selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants. However, BFTC has been found to have unique properties that make it a valuable tool for research in various fields.

Scientific Research Applications

Allosteric Modulation of CB1 Receptor

One area of research focuses on the optimization of chemical functionalities in indole-2-carboxamides to improve allosteric parameters for the cannabinoid receptor 1 (CB1). Key structural requirements have been identified for allosteric modulation of CB1, including a critical chain length at the C3-position, an electron-withdrawing group at the C5-position, and the length of the linker between the amide bond and the phenyl ring. This research has led to the identification of potent CB1 allosteric modulators, suggesting a potential application in designing compounds for therapeutic use in disorders related to the endocannabinoid system (Khurana et al., 2014).

Antimicrobial Activity

Another significant application is in the development of novel antimicrobial agents. Studies have synthesized and characterized compounds with benzofuran moieties that exhibited in vitro antibacterial activity against various pathogenic microorganisms. Such research highlights the potential of benzofuran derivatives in contributing to the development of new antibacterial drugs, addressing the growing concern of antibiotic resistance (Idrees et al., 2019).

Antioxidant and Antibacterial Properties

Research on phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid has demonstrated their potential as antioxidants and antibacterial agents. Compounds were evaluated for their in vitro antioxidant and antibacterial activity, showing good chelating ability and scavenging activity. This suggests their usefulness in pharmaceutical applications, particularly in the development of drugs with antioxidant properties (Shankerrao et al., 2013).

Derivatization for LC/ESI-MS/MS Analysis

In analytical chemistry, benzofurazan derivatization reagents have been synthesized for the analysis of short-chain carboxylic acids in liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). These reagents offer a method for sensitive and specific detection of carboxylic acids, demonstrating the compound's utility in improving analytical methodologies (Santa et al., 2009).

Docking Studies and Anti-microbial Evaluation

Further, compounds integrating thiophene and benzofuran moieties have been synthesized and evaluated for their antimicrobial activity. Docking studies provided insights into their mechanism of action, contributing to the understanding of how these compounds can be optimized for better antibacterial efficacy (Spoorthy et al., 2021).

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-20(2)12(10-19-17(21)15-7-8-16(18)23-15)14-9-11-5-3-4-6-13(11)22-14/h3-9,12H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTHIEGIXVERBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=C(S1)Cl)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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